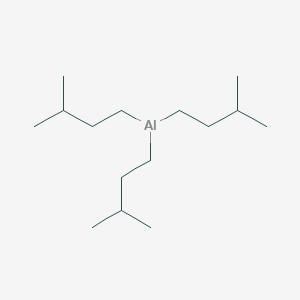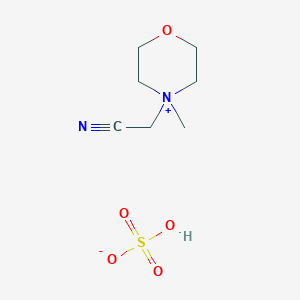
hydrogen sulfate;2-(4-methylmorpholin-4-ium-4-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrogen sulfate;2-(4-methylmorpholin-4-ium-4-yl)acetonitrile is a chemical compound with the molecular formula C7H14N2O5S It is known for its unique structure, which includes a morpholine ring substituted with a methyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydrogen sulfate;2-(4-methylmorpholin-4-ium-4-yl)acetonitrile typically involves the reaction of 4-methylmorpholine with acetonitrile in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{4-Methylmorpholine} + \text{Acetonitrile} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Hydrogen sulfate;2-(4-methylmorpholin-4-ium-4-yl)acetonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product, but typically involve the use of strong acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized morpholine derivatives, while reduction can produce amine-containing compounds.
Scientific Research Applications
Hydrogen sulfate;2-(4-methylmorpholin-4-ium-4-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of hydrogen sulfate;2-(4-methylmorpholin-4-ium-4-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the nitrile and sulfate groups.
N-Methylmorpholine: Similar structure but lacks the nitrile group.
4-Methylmorpholine: Lacks the nitrile and sulfate groups.
Uniqueness
Hydrogen sulfate;2-(4-methylmorpholin-4-ium-4-yl)acetonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
208538-34-5 |
|---|---|
Molecular Formula |
C7H14N2O5S |
Molecular Weight |
238.26 g/mol |
IUPAC Name |
hydrogen sulfate;2-(4-methylmorpholin-4-ium-4-yl)acetonitrile |
InChI |
InChI=1S/C7H13N2O.H2O4S/c1-9(3-2-8)4-6-10-7-5-9;1-5(2,3)4/h3-7H2,1H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
BUVZVFMSZAEVFZ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCOCC1)CC#N.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 5-methoxy-3-({2-[4-(2-methoxyphenyl)piperazin-1-yl]propanoyl}amino)-1H-indole-2-carboxylate](/img/structure/B14143740.png)
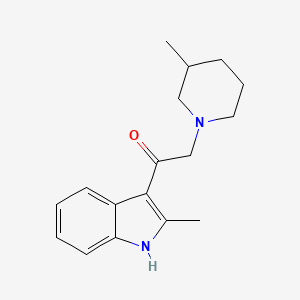
![3-chloro-1-(3,5-dimethylphenyl)-4-[(4-fluorophenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B14143745.png)
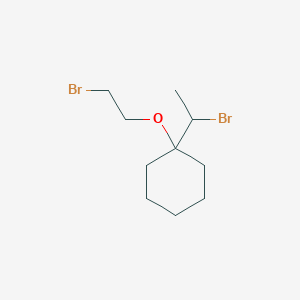
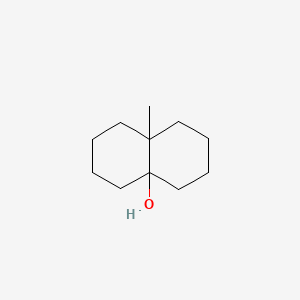

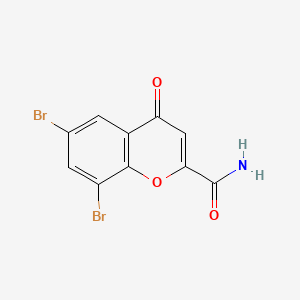
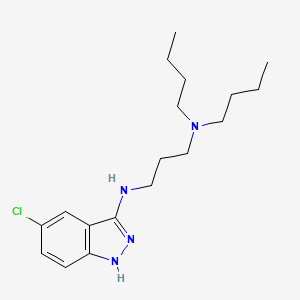
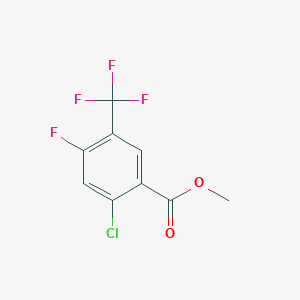
![N-[3-[[4-(difluoromethylsulfanyl)phenyl]sulfamoyl]-4-methylphenyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B14143787.png)
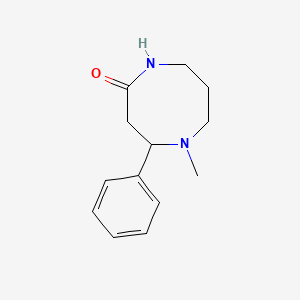
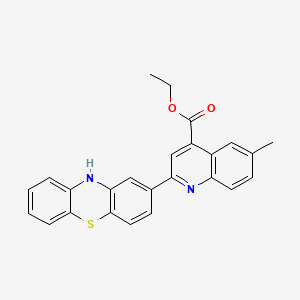
![methyl 2-{5-[(E)-(2-carbamoylhydrazinylidene)methyl]furan-2-yl}benzoate](/img/structure/B14143804.png)
